(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-2-25-13-12-23-17-10-9-16(21)14-18(17)26-20(23)22-19(24)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVZLYZRWWILEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a synthetic compound belonging to the benzothiazole derivative family. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.
The compound's molecular formula is , with a molecular weight of 366.88 g/mol. Its structure includes a benzothiazole core, known for its ability to interact with various biological targets.
Biological Activity Overview
Research has indicated that benzothiazole derivatives exhibit a range of biological activities. The specific compound in focus has shown promising results in several assays related to cancer cell proliferation and inflammatory responses.
Anticancer Activity
-
Cell Proliferation Inhibition : Studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (non-small cell lung cancer)
- Mechanism of Action : The compound appears to induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analyses revealed increased apoptosis rates at concentrations of 1, 2, and 4 μM, with significant alterations in cell cycle distribution.
- Western Blot Analysis : Further investigations into the signaling pathways affected by this compound showed inhibition of the AKT and ERK pathways, which are critical for cell survival and proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:
- Cytokine Suppression : The expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in RAW264.7 macrophages treated with the compound, as assessed by enzyme-linked immunosorbent assay (ELISA).
- Wound Healing Assay : The compound also exhibited effects on cell migration, which is crucial for wound healing processes, indicating potential therapeutic applications beyond cancer treatment.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | Methodology | Key Findings |
|---|---|---|---|
| Anticancer | A431 | MTT Assay | Significant reduction in cell viability |
| Anticancer | A549 | Flow Cytometry | Induced apoptosis; cell cycle arrest |
| Anti-inflammatory | RAW264.7 | ELISA | Decreased IL-6 and TNF-α levels |
| Cell Migration | Scratch Wound Healing | Migration Assay | Inhibited migration of treated cells |
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored various benzothiazole derivatives, including this compound. It highlighted its dual action against cancer proliferation and inflammation, positioning it as a promising candidate for further development in dual-action therapies.
- Case Study 2 : Another investigation focused on the synthesis and biological evaluation of similar compounds found that modifications to the benzothiazole structure could enhance anticancer efficacy while maintaining low toxicity profiles.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzo[d]thiazol Derivatives
| Position/Chain | Target Compound | Compound |
|---|---|---|
| 6 | Cl | Methylsulfonyl |
| 3 | 2-ethoxyethyl | Allyl |
| Propanamide | 3-phenylpropanamide | 3-(phenylthio)propanamide |
Thiadiazol Derivatives
Thiadiazoles, such as 2-(4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (), feature a five-membered thiadiazole ring instead of the fused benzothiazole system. Spectroscopic data (e.g., IR ν(NH) at 3115 cm⁻¹ and ¹H-NMR aromatic signals at δ 7.03–8.69 ppm) highlight distinct electronic environments compared to benzothiazoles. Thiadiazoles generally exhibit lower thermal stability (mp 176°C for compound 20) relative to benzothiazoles, which often have higher melting points due to extended conjugation .
Triazole-Containing Compounds
Compounds like ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () incorporate a triazole ring, which introduces additional nitrogen atoms for polarity and hydrogen bonding. The ¹H-NMR signal at δ 13.0 ppm (NH-triazole) contrasts with the downfield-shifted NH protons in benzothiazoles, reflecting differences in electron delocalization. Triazoles are typically more hydrolytically stable than thiadiazoles but may lack the planar rigidity of benzothiazoles, impacting target selectivity .
Table 2: Spectroscopic Features of Heterocyclic Analogues
| Compound Type | Key IR Signals (cm⁻¹) | ¹H-NMR Features (δ, ppm) |
|---|---|---|
| Benzo[d]thiazole | Not reported | Aromatic protons (expected ~7–8) |
| Thiadiazol (20) | 3115 (NH), 3433 (OH) | 7.03–8.69 (ArH, NH) |
| Triazole (3) | Not reported | 13.0 (NH-triazole) |
Functional Group Impact on Physicochemical Properties
- Chloro vs.
- Ethoxyethyl vs. Allyl : The 2-ethoxyethyl group improves solubility in polar solvents compared to the hydrophobic allyl group.
- Propanamide Chains : The 3-phenylpropanamide chain balances lipophilicity, while phenylthio () or carbamate () variants may alter metabolic pathways .
Research Findings and Implications
- Synthetic Routes : The target compound likely requires tailored conditions for introducing the 2-ethoxyethyl group, contrasting with the straightforward alkylation or thiocyanation steps used for thiadiazoles () .
- The ethoxyethyl substituent may enhance blood-brain barrier penetration compared to bulkier groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
